4'-Methyl-3-phenylpropiophenone 4'-Methyl-3-phenylpropiophenone
Brand Name: Vulcanchem
CAS No.: 5012-90-8
VCID: VC2411592
InChI: InChI=1S/C16H16O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Molecular Formula: C16H16O
Molecular Weight: 224.3 g/mol

4'-Methyl-3-phenylpropiophenone

CAS No.: 5012-90-8

Cat. No.: VC2411592

Molecular Formula: C16H16O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

4'-Methyl-3-phenylpropiophenone - 5012-90-8

Specification

CAS No. 5012-90-8
Molecular Formula C16H16O
Molecular Weight 224.3 g/mol
IUPAC Name 1-(4-methylphenyl)-3-phenylpropan-1-one
Standard InChI InChI=1S/C16H16O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
Standard InChI Key YSLOBNBTHCYFAS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Structure

4'-Methyl-3-phenylpropiophenone (CAS: 5012-90-8) is an organic compound with the IUPAC name 1-(4-methylphenyl)-3-phenylpropan-1-one. The structure consists of a propiophenone framework featuring a methyl group at the para position of one aromatic ring and a phenyl group attached to the propane backbone. This arrangement creates a molecule with distinct chemical and physical properties that contribute to its utility in various synthetic applications .

The compound's structural characteristics include a carbonyl functional group, which serves as a reactive center for numerous transformations. The methyl substituent at the para position influences the electronic distribution within the molecule, affecting its reactivity patterns and interaction with other chemical species. These structural elements contribute to the compound's behavior in various chemical reactions and its potential applications in organic synthesis.

Physical and Chemical Properties

4'-Methyl-3-phenylpropiophenone possesses several notable physical and chemical properties that define its behavior in laboratory and potential industrial settings. The compound has a molecular weight of 224.3 g/mol, providing it with moderate size and complexity suitable for serving as a building block in more elaborate molecular architectures .

The following table summarizes the key physical and chemical properties of 4'-Methyl-3-phenylpropiophenone:

PropertyValue
Molecular FormulaC16H16O
Molecular Weight224.3 g/mol
CAS Number5012-90-8
IUPAC Name1-(4-methylphenyl)-3-phenylpropan-1-one
Physical StateCrystalline solid (inferred from structure)
Canonical SMILESCC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2

The compound's ketone functionality makes it susceptible to nucleophilic addition reactions, while its aromatic rings can participate in various substitution reactions. These reactive characteristics position 4'-Methyl-3-phenylpropiophenone as a versatile intermediate in multi-step synthetic pathways, particularly those directed toward the preparation of more complex organic molecules .

Synthesis Methods

Synthetic Routes

Several synthetic pathways exist for the preparation of 4'-Methyl-3-phenylpropiophenone, with at least six documented methods available according to research findings. One of the primary routes involves the reaction between 4'-Methylacetophenone and benzyl alcohol, which proceeds through a series of transformations to yield the target compound .

The synthesis typically employs transition metal catalysis to facilitate carbon-carbon bond formation. The documented high-yield procedure utilizes a ruthenium catalyst system, specifically C39H32Cl2N5PRu, which promotes the desired transformation under carefully controlled conditions. This catalytic approach represents an advancement in the preparation of propiophenone derivatives, offering improved efficiency and selectivity compared to earlier synthetic methods .

Researchers have reported achieving yields of up to 99% for 4'-Methyl-3-phenylpropiophenone synthesis, demonstrating the effectiveness of modern catalytic methods in producing this compound with high purity and efficiency. These high-yielding procedures enhance the accessibility of the compound for research and potential applications in more complex synthetic sequences .

Reaction Conditions and Parameters

The synthesis of 4'-Methyl-3-phenylpropiophenone requires specific reaction conditions to achieve optimal results. The documented high-yield procedure employs the following parameters:

ParameterCondition
Temperature120°C
Duration4 hours
AtmosphereInert (requires Schlenk technique)
CatalystC39H32Cl2N5PRu (ruthenium complex)
BasePotassium phosphate trihydrate
Solventtert-Amyl alcohol
Yield99%

The requirement for an inert atmosphere and the use of Schlenk techniques indicates the sensitivity of the reaction to oxygen and moisture. These precautions help prevent side reactions and catalyst degradation, thus contributing to the high yield of the desired product. The temperature of 120°C provides sufficient energy for the reaction to proceed at a reasonable rate while avoiding decomposition of sensitive reaction components .

The selection of tert-amyl alcohol as the solvent represents a careful balance between solubility requirements and thermal stability considerations. This solvent effectively dissolves the organic starting materials and catalyst while withstanding the elevated reaction temperature necessary for efficient conversion .

Starting Materials and Reagents

The synthesis of 4'-Methyl-3-phenylpropiophenone typically employs several key starting materials and reagents. The primary precursors include:

  • 4'-Methylacetophenone (CAS: 122-00-9): This compound provides the methylated aromatic portion and the initial carbonyl functionality .

  • Benzyl alcohol (CAS: 100-42-5): This reagent contributes the phenyl group that will ultimately be positioned at the 3-position of the propiophenone structure .

Additional compounds that may be utilized in alternative synthetic routes or as intermediates include:

  • 4-Methylbenzoic acid (CAS: 99-94-5)

  • 4-Methylbenzyl alcohol (CAS: 589-18-4)

  • Phenylacetylene (CAS: 536-74-3)

  • Styrene (CAS: 100-42-5)

The ruthenium catalyst (C39H32Cl2N5PRu) plays a crucial role in facilitating the transformation, likely through coordination with the reactants and subsequent activation of key bonds. The exact mechanism may involve oxidative addition, reductive elimination, and other elementary steps typical of transition metal catalysis .

Chemical Reactivity

Reactive Centers

4'-Methyl-3-phenylpropiophenone contains several reactive centers that define its chemical behavior. The carbonyl group serves as the primary site for reactivity, being susceptible to nucleophilic addition reactions characteristic of ketones. This functional group can undergo various transformations including reduction, condensation with amines, and addition reactions with organometallic reagents .

The aromatic rings present additional sites for chemical reactivity, particularly through electrophilic aromatic substitution reactions. The methyl group at the para position of one aromatic ring acts as an electron-donating group, increasing the electron density at specific positions and thereby enhancing reactivity toward electrophiles at these sites. This electronic effect contributes to the regioselectivity observed in certain reactions involving 4'-Methyl-3-phenylpropiophenone.

The benzylic positions in the molecule represent additional reactive sites, being susceptible to radical reactions and oxidative processes. These positions can undergo functionalization under appropriate conditions, providing access to more complex derivatives with modified structural and chemical properties.

Types of Reactions

4'-Methyl-3-phenylpropiophenone participates in a diverse range of chemical reactions, reflecting its functional group diversity and reactivity. The following reactions are characteristic of this compound:

  • Oxidation reactions: The compound can undergo oxidation processes affecting either the carbonyl group or the benzylic positions, yielding various oxidized derivatives depending on the reagents and conditions employed.

  • Reduction reactions: The carbonyl group can be reduced using reagents such as sodium borohydride, producing secondary alcohols with stereochemical considerations depending on the reducing agent and conditions.

  • Halogenation reactions: 4'-Methyl-3-phenylpropiophenone can undergo halogenation, incorporating halogens at various positions. This may occur at the aromatic rings through electrophilic aromatic substitution or at the benzylic positions through radical processes.

These reaction types demonstrate the versatility of 4'-Methyl-3-phenylpropiophenone as a synthetic intermediate, capable of undergoing transformations at multiple sites to yield structurally diverse products. The selectivity of these reactions can often be controlled through careful selection of reagents and reaction conditions.

Applications in Research and Industry

Role in Organic Synthesis

4'-Methyl-3-phenylpropiophenone serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules. Its functional group arrangement provides opportunities for selective transformations, making it an attractive building block for constructing diverse molecular architectures. Researchers utilize this compound in multi-step synthetic sequences aimed at producing target molecules with specific structural and functional requirements .

The compound's utility in organic synthesis stems from its well-defined reactivity patterns, particularly those centered on the carbonyl group and aromatic rings. These characteristics enable chemists to perform selective modifications at specific positions, gradually building molecular complexity through sequential transformations. The availability of high-yielding synthetic routes for 4'-Methyl-3-phenylpropiophenone enhances its practicality as a synthetic intermediate .

In research settings, 4'-Methyl-3-phenylpropiophenone may serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its relatively simple structure combined with multiple reactive sites makes it suitable for investigating fundamental aspects of organic reactivity while still offering practical relevance to synthetic applications.

Comparative Analysis with Related Compounds

Structural Analogs

4'-Methyl-3-phenylpropiophenone belongs to a family of substituted propiophenones that share a common structural backbone but differ in their substituent patterns. Two notable structural analogs include:

  • 4'-Chloro-3-phenylpropiophenone (CAS: 5739-37-7): Features a chlorine atom at the para position instead of a methyl group, introducing distinct electronic and steric effects that influence reactivity.

  • 4'-Methoxy-3-phenylpropiophenone (CAS: 5739-38-8): Contains a methoxy group at the para position, which acts as a stronger electron-donating group compared to the methyl substituent in 4'-Methyl-3-phenylpropiophenone .

These structural variations result in compounds with different electronic distributions, affecting their chemical behavior and potential applications. The nature of the para substituent influences the electron density at the carbonyl group and aromatic rings, leading to distinct reactivity patterns in various chemical transformations .

Comparative Properties

The following table presents a comparison of key properties among 4'-Methyl-3-phenylpropiophenone and its structural analogs:

Property4'-Methyl-3-phenylpropiophenone4'-Methoxy-3-phenylpropiophenone4'-Chloro-3-phenylpropiophenone
Molecular FormulaC16H16OC16H16O2C15H13ClO
Molecular Weight (g/mol)224.3240.3Not specified in results
CAS Number5012-90-85739-38-85739-37-7
Para SubstituentMethyl (-CH3)Methoxy (-OCH3)Chloro (-Cl)
Electronic EffectMild electron-donatingStrong electron-donatingElectron-withdrawing

The electronic character of the para substituent significantly influences the properties and reactivity of these compounds. The electron-donating methyl and methoxy groups increase electron density at the aromatic ring, while the electron-withdrawing chloro group has the opposite effect. These electronic differences impact reaction rates and selectivity in various transformations, particularly those involving the aromatic rings or the carbonyl functionality .

The varying electronic effects also influence physical properties such as dipole moment, which affects solubility characteristics and intermolecular interactions. These differences provide opportunities for selecting the most appropriate analog for specific synthetic applications or research objectives based on the desired reactivity profile or physical properties .

Future Research Directions

Synthetic Methodology Development

Future research on 4'-Methyl-3-phenylpropiophenone could focus on developing improved synthetic methodologies with enhanced efficiency, selectivity, and sustainability. While current methods achieve impressive yields of up to 99%, opportunities exist for developing catalytic systems that operate under milder conditions or employ more environmentally benign reagents and solvents .

Potential areas for synthetic methodology advancement include:

  • Development of heterogeneous catalytic systems that facilitate easier catalyst recovery and recycling

  • Exploration of photocatalytic or electrochemical methods that operate at ambient temperature

  • Investigation of solvent-free or aqueous-phase reaction conditions to reduce environmental impact

  • Implementation of continuous-flow techniques for process intensification and scalability

These methodological improvements could enhance the accessibility of 4'-Methyl-3-phenylpropiophenone for both research and potential industrial applications, contributing to more sustainable chemical processes while maintaining or improving synthetic efficiency .

Structure-Activity Relationship Studies

Systematic investigation of structure-activity relationships involving 4'-Methyl-3-phenylpropiophenone and its derivatives represents another promising research direction. By preparing a series of structural analogs with varying substituents and examining their properties and reactivity patterns, researchers could establish correlations between molecular structure and chemical behavior.

Such studies could involve:

  • Systematic variation of the para substituent on the aromatic ring to examine electronic effects

  • Modification of the propane backbone length or substitution pattern

  • Introduction of additional functional groups to explore their influence on reactivity

  • Investigation of stereochemical aspects through preparation of enantiomerically pure derivatives

The insights gained from these structure-activity relationship studies would contribute to a deeper understanding of the fundamental principles governing the reactivity of propiophenone derivatives while potentially identifying analogs with enhanced properties for specific applications.

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